molecular formula C21H26O6 B13436952 11beta,16alpha,17,21-Tetrahydroxy-pregna-1,4,14-triene-3,20-dione

11beta,16alpha,17,21-Tetrahydroxy-pregna-1,4,14-triene-3,20-dione

Cat. No.: B13436952
M. Wt: 374.4 g/mol
InChI Key: DIGGLNJQCGHXQV-XUPWNSBFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

11beta,16alpha,17,21-Tetrahydroxy-pregna-1,4,14-triene-3,20-dione is a synthetic adrenocortical steroid with predominantly glucocorticoid properties. This compound has a molecular formula of C21H28O6 and a molecular weight of 376.44 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11beta,16alpha,17,21-Tetrahydroxy-pregna-1,4,14-triene-3,20-dione involves multiple steps. One common method includes the oxidation of a precursor steroid compound, followed by hydroxylation at specific positions. The reaction conditions typically involve the use of strong oxidizing agents and specific catalysts to achieve the desired hydroxylation .

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical synthesis using similar methods as described above. The process is optimized for yield and purity, involving rigorous quality control measures to ensure the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

11beta,16alpha,17,21-Tetrahydroxy-pregna-1,4,14-triene-3,20-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions include various hydroxylated and oxidized steroid derivatives, which can have different biological activities and applications .

Scientific Research Applications

Mechanism of Action

The compound exerts its effects primarily through its glucocorticoid activity. It binds to glucocorticoid receptors, modulating the expression of specific genes involved in inflammatory and immune responses. This leads to the suppression of inflammation and modulation of immune function .

Properties

Molecular Formula

C21H26O6

Molecular Weight

374.4 g/mol

IUPAC Name

(8R,9S,10R,11S,13S,16R,17S)-11,16,17-trihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-7,8,9,11,12,16-hexahydro-6H-cyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C21H26O6/c1-19-6-5-12(23)7-11(19)3-4-13-14-8-16(25)21(27,17(26)10-22)20(14,2)9-15(24)18(13)19/h5-8,13,15-16,18,22,24-25,27H,3-4,9-10H2,1-2H3/t13-,15-,16+,18+,19-,20-,21-/m0/s1

InChI Key

DIGGLNJQCGHXQV-XUPWNSBFSA-N

Isomeric SMILES

C[C@]12C[C@@H]([C@H]3[C@H](C1=C[C@H]([C@@]2(C(=O)CO)O)O)CCC4=CC(=O)C=C[C@]34C)O

Canonical SMILES

CC12CC(C3C(C1=CC(C2(C(=O)CO)O)O)CCC4=CC(=O)C=CC34C)O

Origin of Product

United States

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